molecular formula C17H14ClN3O2 B2986894 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 853727-08-9

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2986894
CAS No.: 853727-08-9
M. Wt: 327.77
InChI Key: LMLKCHQXVHOKCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves several steps. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid . The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the anticancer potential of compounds related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide. A study on the design, synthesis, and anticancer evaluation of related benzamides against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), revealed moderate to excellent anticancer activity. The derivatives showed higher anticancer activities than the reference drug etoposide in some cases, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimycobacterial Activity

The synthesis and antimycobacterial screening of new amide derivatives, including compounds structurally related to this compound, have shown promising leads against Mycobacterium tuberculosis. One particular derivative demonstrated significant antitubercular activity with a minimal inhibitory concentration (MIC) indicative of its potential as a lead molecule for further drug development. This highlights the compound's relevance in the fight against tuberculosis, with one derivative outperforming unsubstituted counterparts (Nayak et al., 2016).

Antimicrobial and Antifungal Activities

Compounds within this chemical class have also been evaluated for their antimicrobial and antifungal activities. Synthesis and characterization studies have shown that certain derivatives possess potent antimicrobial and antifungal properties, making them candidates for further exploration as antibacterial and antifungal agents. These activities highlight the broad-spectrum potential of these compounds in combating various microbial and fungal pathogens (Machado et al., 2005).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the wide range of biological activities exhibited by similar compounds , this compound could be a promising candidate for further study in medicinal chemistry.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLKCHQXVHOKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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